三氯氟乙烯

描述

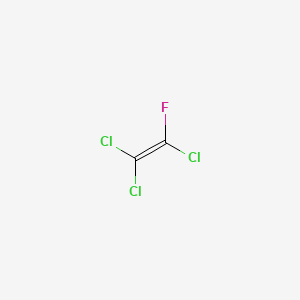

Fluorotrichloroethylene is a chemical compound with the molecular formula C2Cl3F. It is a non-polar solvent that is miscible with many organic substances. This compound is known for its applications in various industrial processes, particularly in the production of coatings, dyes, and plastics .

科学研究应用

Fluorotrichloroethylene has several applications in scientific research:

Chemistry: It is used as a solvent in various chemical reactions and processes.

Biology: It is utilized in the study of biological systems due to its unique solvent properties.

作用机制

Target of Action

Trichlorofluoroethylene, also known as Fluorotrichloroethylene, is a chlorofluorocarbon with the chemical formula CFCl=CF2

Mode of Action

It is known that the compound can be polymerized to form polychlorotrifluoroethylene or copolymerized to produce the plastic ectfe . This suggests that it may interact with its targets through a process of polymerization.

Biochemical Pathways

It is known that the compound can undergo thermal dimerization to give 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane . Dichlorination of the latter gives hexafluorocyclobutene . It also undergoes [2+2] cycloaddition to vinyl acetate .

Pharmacokinetics

It is known that the compound is a colorless gas with a faint ethereal odor . It is shipped as a liquefied gas under its vapor pressure . It is very toxic by inhalation and is easily ignited .

Result of Action

It is known that inhalation of the compound can cause dizziness, nausea, vomiting; liver and kidney injury may develop after several hours and cause jaundice and necrosis of the kidney .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trichlorofluoroethylene. For instance, the compound is highly flammable and can react with some metals to form dangerous products . The vapors are heavier than air and a flame can flash back to the source of leak very easily . This leak can either be a liquid or vapor leak .

准备方法

Fluorotrichloroethylene can be synthesized through two primary methods:

Direct Chlorination Method: This involves the reaction of tetrachloroethylene with hydrogen fluoride in the presence of a catalyst such as ferric chloride or aluminum chloride.

Dechlorination Method: This method involves heating a mixture of tetrachloroethylene and trichloroethylene, followed by the removal of hydrogen chloride using chlorine gas.

化学反应分析

Fluorotrichloroethylene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different fluorinated and chlorinated products.

Reduction: Reduction reactions can lead to the formation of simpler chlorinated compounds.

Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other atoms or groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include chlorine gas, hydrogen fluoride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

相似化合物的比较

Fluorotrichloroethylene is unique due to its specific combination of fluorine and chlorine atoms. Similar compounds include:

Tetrachloroethylene: Used in dry cleaning and as a solvent.

Trichloroethylene: Used as an industrial solvent and in the production of hydrofluorocarbon refrigerants.

Dichlorodifluoroethylene: Used in the production of fluoropolymers and as a refrigerant.

Fluorotrichloroethylene stands out due to its specific reactivity and solvent properties, making it particularly useful in specialized industrial and research applications.

生物活性

Fluorotrichloroethylene (FTCE), a halogenated hydrocarbon, is recognized for its unique chemical properties and potential biological activity. This compound, often utilized in industrial applications, has raised concerns regarding its environmental impact and biological effects on living organisms. This article explores the biological activity of FTCE through various studies, case analyses, and relevant data.

Fluorotrichloroethylene is a fluorinated ethylene compound with the molecular formula . Its structure consists of three chlorine atoms and one fluorine atom attached to a two-carbon ethylene backbone. The presence of multiple halogens contributes to its stability and reactivity in various chemical processes.

Biological Activity Overview

The biological activity of FTCE is primarily assessed through its interactions with biological systems, including microbial degradation, toxicity, and potential environmental effects.

Toxicity Studies

- Acute Toxicity : Studies have shown that FTCE exhibits acute toxicity in various animal models. For instance, inhalation exposure has resulted in respiratory distress and neurological symptoms in laboratory animals. The lethal concentration (LC50) values indicate significant toxicity levels at relatively low concentrations.

- Chronic Exposure : Long-term exposure to FTCE has been associated with carcinogenic effects in some studies. Animal models exposed to FTCE over extended periods exhibited increased incidences of tumors, particularly in the liver and lungs.

- Genotoxicity : Research indicates that FTCE may cause DNA damage in mammalian cells, leading to mutations and potential carcinogenesis. In vitro assays have demonstrated that FTCE can induce chromosomal aberrations.

Environmental Impact

The environmental persistence of FTCE raises concerns regarding its accumulation and potential effects on ecosystems.

- Biodegradation : Recent studies have focused on the biodegradation pathways of fluorinated compounds like FTCE. Certain bacterial strains have shown the ability to metabolize FTCE, producing less harmful byproducts such as trifluoroacetic acid (TFA) .

- Bioaccumulation : FTCE has been detected in various environmental matrices, including soil and water systems, indicating its potential for bioaccumulation in aquatic organisms.

Case Study 1: Industrial Exposure

A study conducted on workers in an industrial setting where FTCE was used as a solvent revealed elevated levels of respiratory issues and skin irritations. Monitoring indicated that prolonged exposure correlated with increased health complaints among employees.

Case Study 2: Ecotoxicological Assessment

An ecotoxicological assessment evaluated the impact of FTCE on aquatic life. Fish exposed to sub-lethal concentrations exhibited behavioral changes and impaired reproductive success, highlighting the compound's detrimental effects on biodiversity.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of FTCE:

属性

IUPAC Name |

1,1,2-trichloro-2-fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl3F/c3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMIQNJMJJKICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29316-19-6 | |

| Record name | Poly(trichlorofluoroethylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29316-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60189461 | |

| Record name | Trichlorofluoroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-29-5 | |

| Record name | Trichlorofluoroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorofluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorofluoroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorofluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROFLUOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ5Q7CT5Z4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the vibrational spectrum of Fluorotrichloroethylene reveal about its structure?

A1: The infrared and Raman spectra of Fluorotrichloroethylene (FClC:CCl2) have been extensively studied. [, ] These analyses indicate a planar molecular structure. The observed fundamental vibrational frequencies, both in-plane and out-of-plane, provide insights into the molecule's vibrational modes and force constants. [] This information is crucial for understanding its chemical reactivity and physical properties.

Q2: Can you elaborate on the significance of force constant calculations for Fluorotrichloroethylene and related molecules?

A2: Force constant calculations are essential for interpreting vibrational spectra and understanding the strength of chemical bonds within a molecule. In the study of Fluorotrichloroethylene, these calculations were reviewed and used to assign its vibrational modes accurately. [] Additionally, comparing these calculations with data from similar molecules like F2C:CCl2 helps refine existing assignments and provides a deeper understanding of bonding trends in fluorinated ethylenes.

Q3: Has Fluorotrichloroethylene been used in any specific chemical reactions?

A3: Yes, research indicates that Fluorotrichloroethylene participates in addition reactions. For instance, it reacts with Fluorotrichloromethane in the presence of Aluminium Chloride as a catalyst. [] While the specific product of this reaction isn't detailed in the provided abstract, it highlights the potential of Fluorotrichloroethylene as a building block in synthetic chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。